molecular formula C22H24O9 B12702428 1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester CAS No. 156809-09-5

1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester

Cat. No.: B12702428
CAS No.: 156809-09-5
M. Wt: 432.4 g/mol
InChI Key: BSYHXJMLZRHNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester is a complex organic compound with a unique structure that includes a benzodioxole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the carboxylic acid group. The ethoxycarbonyl and trimethoxyphenyl groups are then added through esterification and methoxylation reactions, respectively. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: A simpler analog without the ethoxycarbonyl and trimethoxyphenyl groups.

    4-(6-(Ethoxycarbonyl)-2,3,4-trimethoxyphenyl)benzoic acid: Similar structure but lacks the benzodioxole ring.

    Ethyl 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)benzoate: Similar ester but with different positioning of functional groups.

Uniqueness

1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.

Properties

CAS No.

156809-09-5

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

IUPAC Name

ethyl 4-(6-ethoxycarbonyl-2,3,4-trimethoxyphenyl)-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C22H24O9/c1-6-28-21(23)12-8-9-14-18(31-11-30-14)16(12)17-13(22(24)29-7-2)10-15(25-3)19(26-4)20(17)27-5/h8-10H,6-7,11H2,1-5H3

InChI Key

BSYHXJMLZRHNHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)OCO2)C3=C(C(=C(C=C3C(=O)OCC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.